molecular formula C6H5FN4 B6154490 2-(azidomethyl)-5-fluoropyridine CAS No. 2228685-98-9

2-(azidomethyl)-5-fluoropyridine

Cat. No. B6154490
CAS RN: 2228685-98-9
M. Wt: 152.1
InChI Key:
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Description

2-(Azidomethyl)-5-fluoropyridine (2-AMFP) is a chemical compound that has been used in a variety of scientific and medical research applications. This compound is a derivative of 5-fluoropyridine, and is characterized by the presence of a nitrogen-containing azide group. This azide group is responsible for the unique reactivity of 2-AMFP and has been utilized in a number of synthetic, chemical, and biological processes.

Scientific Research Applications

2-(azidomethyl)-5-fluoropyridine has been used in a variety of scientific and medical research applications. It has been used as a reagent in a variety of synthetic processes, such as the synthesis of heterocyclic compounds, and as a tool in the development of new drugs and biological agents. Additionally, 2-(azidomethyl)-5-fluoropyridine has been used in the study of enzyme-catalyzed reactions and in the study of the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-5-fluoropyridine is related to its azide group. The azide group is highly reactive and can easily react with nucleophilic species such as amines, thiols, and other organic molecules. This reactivity allows 2-(azidomethyl)-5-fluoropyridine to be used as a reagent in a variety of synthetic processes. Additionally, the azide group can be used to form covalent bonds with proteins and other biomolecules, which can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
2-(azidomethyl)-5-fluoropyridine has been used in a variety of scientific research applications and has been shown to have a number of biochemical and physiological effects. In particular, 2-(azidomethyl)-5-fluoropyridine has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, 2-(azidomethyl)-5-fluoropyridine has been shown to have an effect on the activity of certain proteins, such as those involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

2-(azidomethyl)-5-fluoropyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(azidomethyl)-5-fluoropyridine is its reactivity, which allows it to be used as a reagent in a variety of synthetic processes. Additionally, 2-(azidomethyl)-5-fluoropyridine has been shown to have an effect on certain enzymes and proteins, which can be used to study the structure and function of these molecules. However, 2-(azidomethyl)-5-fluoropyridine also has several limitations. For example, it is a relatively unstable compound and can decompose over time, making it unsuitable for long-term storage. Additionally, 2-(azidomethyl)-5-fluoropyridine is a relatively toxic compound and should be handled with care.

Future Directions

2-(azidomethyl)-5-fluoropyridine has been used in a variety of scientific and medical research applications and has a number of potential future directions. One potential area of research is the development of new and more efficient synthetic methods for the synthesis of 2-(azidomethyl)-5-fluoropyridine. Additionally, 2-(azidomethyl)-5-fluoropyridine could be used in the development of new drugs and biological agents, as well as in the study of enzyme-catalyzed reactions and signal transduction pathways. Finally, 2-(azidomethyl)-5-fluoropyridine could be used to study the structure and function of proteins, as well as to develop new and more efficient methods for drug delivery.

Synthesis Methods

2-(azidomethyl)-5-fluoropyridine can be synthesized by a variety of methods, depending on the desired end product. The most common synthesis method involves the reaction of 5-fluoropyridine with sodium azide, which produces a crude form of 2-(azidomethyl)-5-fluoropyridine. This crude product can then be purified and further modified to obtain the desired end product. Additionally, 2-(azidomethyl)-5-fluoropyridine can be synthesized from 5-fluoropyridine and sodium azide in the presence of a catalyst such as palladium or copper. The reaction is conducted in a polar solvent such as acetonitrile or dimethylformamide, and the product is then purified and further modified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-5-fluoropyridine involves the reaction of 2-chloromethyl-5-fluoropyridine with sodium azide in the presence of a solvent and a catalyst.", "Starting Materials": [ "2-chloromethyl-5-fluoropyridine", "sodium azide", "solvent", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chloromethyl-5-fluoropyridine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a catalyst such as copper(I) iodide or copper(II) sulfate to the reaction mixture and stir for several more hours.", "Step 4: Filter the reaction mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure 2-(azidomethyl)-5-fluoropyridine." ] }

CAS RN

2228685-98-9

Product Name

2-(azidomethyl)-5-fluoropyridine

Molecular Formula

C6H5FN4

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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